Desferrithiocin is a member of the thiazoline family of compounds and serves as an iron chelator, primarily derived from the bacterium Streptomyces pilosus. Its chemical structure is characterized by a thiazole ring, a hydroxyl group, and a carboxylic acid, which together facilitate its role in binding iron ions. This compound is notable for its potential therapeutic applications in treating iron overload conditions, such as hemochromatosis and thalassemia, by promoting the excretion of excess iron from the body .
Desferrithiocin is isolated from Streptomyces pilosus, a soil-dwelling bacterium known for producing various bioactive compounds. The natural origin of desferrithiocin contributes to its structural uniqueness and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
Desferrithiocin belongs to the class of siderophores, which are small molecules that bind ferric iron (Fe³⁺) with high affinity. It is classified as a multidentate ligand due to its ability to coordinate with metal ions through multiple functional groups, including hydroxyl, carboxyl, and nitrogen atoms within its thiazoline structure .
Desferrithiocin can be synthesized through various methods, primarily involving the alkylation of precursors followed by cyclization reactions. One notable synthesis route involves:
These synthetic approaches highlight the adaptability of chemical methodologies in producing desferrithiocin while optimizing for efficiency and safety.
The molecular formula of desferrithiocin is C₁₁H₁₃N₃O₄S. Its structure features:
The three-dimensional conformation plays a critical role in its ability to chelate iron ions effectively. The presence of multiple donor atoms allows for the formation of stable complexes with iron, which is essential for its function as an iron chelator .
Desferrithiocin participates in various chemical reactions, primarily involving coordination with metal ions. Key reactions include:
These reactions underscore the compound's utility in both biological systems and therapeutic applications.
Desferrithiocin's mechanism of action revolves around its ability to bind free iron ions in biological systems:
This mechanism highlights its therapeutic potential in managing conditions associated with iron overload.
Desferrithiocin exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and designing effective formulations for therapeutic use .
Desferrithiocin has several scientific uses:
Desferrithiocin (DFT) features a distinctive (4S)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid core, forming a compact, rigid scaffold essential for iron coordination. This tricyclic structure incorporates a thiazoline heterocycle fused to a 3-hydroxypyridinyl moiety, creating a tridentate ligand system. The three donor atoms—phenolic oxygen (O1), thiazoline nitrogen (N1), and carboxylate oxygen (O2)—adopt an optimal spatial arrangement for octahedral Fe³⁺ coordination. This necessitates a 2:1 ligand-to-iron stoichiometry, where two desferrithiocin molecules envelop a single Fe³⁺ ion, forming either Λ (lambda) or Δ (delta) stereoisomeric complexes [1] [9]. Density functional theory (DFT) studies confirm a characteristic Fe-O bond length of 1.87 Å and Fe-N bond length of 2.05 Å in the [Fe(DFT)₂]⁻ complex, with binding angles (O-Fe-O: 85.2°; N-Fe-O: 89.7°) facilitating minimal steric strain and maximal orbital overlap [6]. The complex exhibits extraordinary stability, with an experimental binding constant (log β₂) of 29.6, underscoring its thermodynamic advantage for iron sequestration over physiological competitors like transferrin (log β ~ 23) [6] [9].
Table 1: Coordination Geometry and Bonding Parameters in the [Fe(Desferrithiocin)₂]⁻ Complex
Bond Type | Average Length (Å) | Bond Angle (°) | Role in Fe³⁺ Coordination |
---|---|---|---|
Fe-O (phenolic) | 1.87 | O-Fe-O: 85.2 | Primary anchor, redox stability |
Fe-N (thiazoline) | 2.05 | N-Fe-O: 89.7 | Geometric constraint, complex stability |
Fe-O (carboxylate) | 2.01 | O-Fe-N: 92.1 | Charge neutralization, solubility |
The 3-hydroxypyridinyl group’s phenolic hydroxyl serves dual roles: as a potent Fe³⁺-binding site and a proton-donating moiety facilitating metal ion dehydration during complexation. This group’s acidity (pKa ≈ 8.2) enhances Fe³⁺ affinity under physiological pH by stabilizing the deprotonated phenolate form [3] [9]. SAR studies demonstrate that hydroxyl deletion or methylation reduces iron-clearing efficiency (ICE) by >90% in primate models, confirming its indispensability [3] [4]. Conversely, the thiazoline-ring carboxylate is critical for aqueous solubility and electrostatic steering during metal recognition. Esterification or amidation of this group abolishes in vivo activity by disrupting ionic interactions with iron and cellular transporters. Notably, the sodium salt (C₁₀H₉N₂NaO₃S; MW 260.25 g/mol) enhances solubility (15 mg/mL in water) crucial for bioavailability [5] [7] [9]. Vibrational spectroscopy reveals a 125 cm⁻¹ redshift in the C=O stretch upon Fe³⁺ binding, indicating direct metal-carboxylate coordination [6].
The (S)-configuration at C4 governs chiral recognition in iron coordination. Crystallographic analyses confirm that (S)-desferrithiocin forms Λ-configured complexes with Fe³⁺, where the ligand’s natural helicity aligns with the metal’s preferred chirality [6] [9]. Mirroring this, synthetic (R)-enantiomers exhibit 60–70% reduced ICE in Cebus apella primates (16.1% vs. 5.4%) due to geometric mismatch during ternary complex assembly [4] [9]. Computational models reveal a 12.3 kcal/mol energy penalty for the (R)-isomer during Fe³⁺ coordination, attributed to repulsive van der Waals contacts between the methyl substituent and pyridinyl ring in the disfavored Δ-diastereomer [6]. This stereospecificity extends to cellular uptake: (S)-DFT accumulates in hepatocytes 3.1-fold more efficiently than its (R)-counterpart, as verified using radiolabeled ⁵⁹Fe-ferrithiocin complexes [9].
The C4 methyl group profoundly influences metabolic stability without directly participating in metal binding. Its strategic position α-to the carboxylate sterically hinders nucleophilic attack by esterases, extending plasma half-life (t₁/₂ = 2.7 hr vs. 0.9 hr for demethylated analogues) [4] [9]. However, SAR optimization reveals nuanced structure-metabolism relationships:
Table 2: Pharmacokinetic and Iron-Chelating Properties of C4-Modified Desferrithiocin Analogues
C4 Substituent | Relative Metabolic Stability | Plasma t₁/₂ (hr) | Primate ICE (%) | Major Metabolic Pathway |
---|---|---|---|---|
-CH₃ (Desferrithiocin) | 1.0 (reference) | 2.7 | 16.1 | Glucuronidation (50%) |
-H (Desazadesmethyl-DFT) | 0.3 | 0.9 | 12.6 | Glucuronidation (85%) |
-CH₂CH₃ | 1.6 | 3.4 | 14.9 | ω-Oxidation (70%) |
-CH(CH₃)₂ | 1.9 | 4.1 | 11.2 | CYP3A4 oxidation (90%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7